

"1-(3-Bromo-4-hydroxyphenyl)ethanone" as a research chemical

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Compound of Interest

Compound Name:	1-(3-Bromo-4-hydroxyphenyl)ethanone
Cat. No.:	B157224

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An In-Depth Technical Guide to **1-(3-Bromo-4-hydroxyphenyl)ethanone** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on the research chemical **1-(3-Bromo-4-hydroxyphenyl)ethanone**. It is intended for researchers, medicinal chemists, and professionals in drug development who utilize versatile chemical intermediates. This document provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and critical applications as a building block in modern pharmaceutical discovery.

Introduction: A Versatile Phenolic Ketone Intermediate

1-(3-Bromo-4-hydroxyphenyl)ethanone, also known as 3'-Bromo-4'-hydroxyacetophenone, is a disubstituted aromatic ketone that has garnered significant interest in synthetic and medicinal chemistry. Its structure uniquely combines three key functional groups on a benzene ring: a hydroxyl group, a bromine atom, and an acetyl group. This trifecta of functionalities provides a rich platform for a wide array of chemical transformations, making it an invaluable precursor for more complex molecular architectures.

The strategic placement of these groups—an activating hydroxyl group ortho to a bromine atom and meta to an acetyl group—creates a nuanced electronic environment that allows for selective chemical modifications. Its primary utility lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably in the development of adrenergic agonists and other sympathomimetic drugs^{[1][2]}. This guide will elucidate the fundamental chemistry of this compound and provide practical insights into its application.

Physicochemical and Spectroscopic Profile

The identity and purity of a research chemical are paramount. **1-(3-Bromo-4-hydroxyphenyl)ethanone** is typically a solid at room temperature and possesses distinct physical and spectroscopic characteristics that are essential for its identification and quality control.

Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	1-(3-bromo-4-hydroxyphenyl)ethanone	[3]
Synonyms	3'-Bromo-4'-hydroxyacetophenone, 2-Bromo-4-acetylphenol	[3][4]
CAS Number	1836-06-2	[3]
Molecular Formula	C ₈ H ₇ BrO ₂	[3]
Molecular Weight	215.05 g/mol	[5]
Physical Form	Solid	
Purity	Typically ≥97%	

Spectroscopic Data Summary

Spectroscopic analysis is critical for confirming the structure of the molecule. Below is a summary of expected spectral data.

Technique	Key Data Points
¹³ C NMR	Predicted peaks corresponding to the carbonyl carbon (~197 ppm), aromatic carbons (varying shifts due to substitution), and the methyl carbon (~26 ppm). [6]
Mass Spec (GC-MS)	Molecular ion peak (M ⁺) at $m/z \approx 214/216$ (due to bromine isotopes), with a top peak often corresponding to the acylium ion fragment $[M-CH_3]^+$ at $m/z \approx 199/201$. [3]
IR Spectroscopy	Characteristic peaks for O-H stretching (broad, ~3300 cm^{-1}), C=O stretching (~1680 cm^{-1}), and C-Br stretching in the fingerprint region. [7]

Synthesis and Mechanism: The Fries Rearrangement

The industrial synthesis of hydroxyarylketones often leverages the Fries Rearrangement, an acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[\[8\]](#)[\[9\]](#) This reaction is particularly valuable because direct Friedel-Crafts acylation of phenols can lead to O-acylation (ester formation) rather than the desired C-acylation (ketone formation).[\[8\]](#)

The synthesis of **1-(3-Bromo-4-hydroxyphenyl)ethanone** can be efficiently achieved via the Fries Rearrangement of 2-bromophenyl acetate. The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, primarily at the para position, driven by the thermodynamic stability of the final product.

Reaction Mechanism Visualization

The mechanism proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction.[\[9\]](#)[\[10\]](#)

Caption: Fries Rearrangement for synthesis.

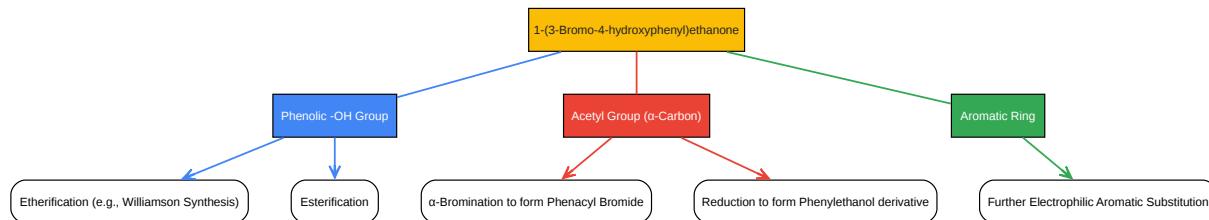
Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is a representative procedure based on established methodologies for the Fries Rearrangement.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add 2-bromophenyl acetate (1 equivalent) to a suitable non-polar solvent (e.g., nitrobenzene or dichloromethane).
- Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (AlCl_3 , ~2.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
- Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to the desired reaction temperature (low temperatures, ~25°C, favor para-substitution, while higher temperatures, >60°C, favor the ortho-product).[\[8\]](#)[\[9\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum complex.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **1-(3-Bromo-4-hydroxyphenyl)ethanone**.

Chemical Reactivity and Derivatization Potential

The true value of **1-(3-Bromo-4-hydroxyphenyl)ethanone** lies in its potential for derivatization, which is governed by its three key functional groups.

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Caption: Key reactivity sites of the molecule.

- Phenolic Hydroxyl Group: This group can be readily alkylated to form ethers or acylated to form esters, which can serve as protecting groups or introduce new functionalities.
- Aromatic Ring: The hydroxyl group is a strong ortho, para-director, while the acetyl and bromo groups are deactivating and meta-directing. The positions open to further electrophilic substitution are sterically and electronically influenced by the existing substituents.
- Acetyl Group: The α -carbon of the acetyl group is acidic and can be halogenated under specific conditions. For instance, α -bromination yields a phenacyl bromide derivative, a highly valuable intermediate for introducing the entire molecular scaffold into other molecules via nucleophilic substitution.[13][14] This reaction is crucial for synthesizing adrenaline-type drug precursors.[1]

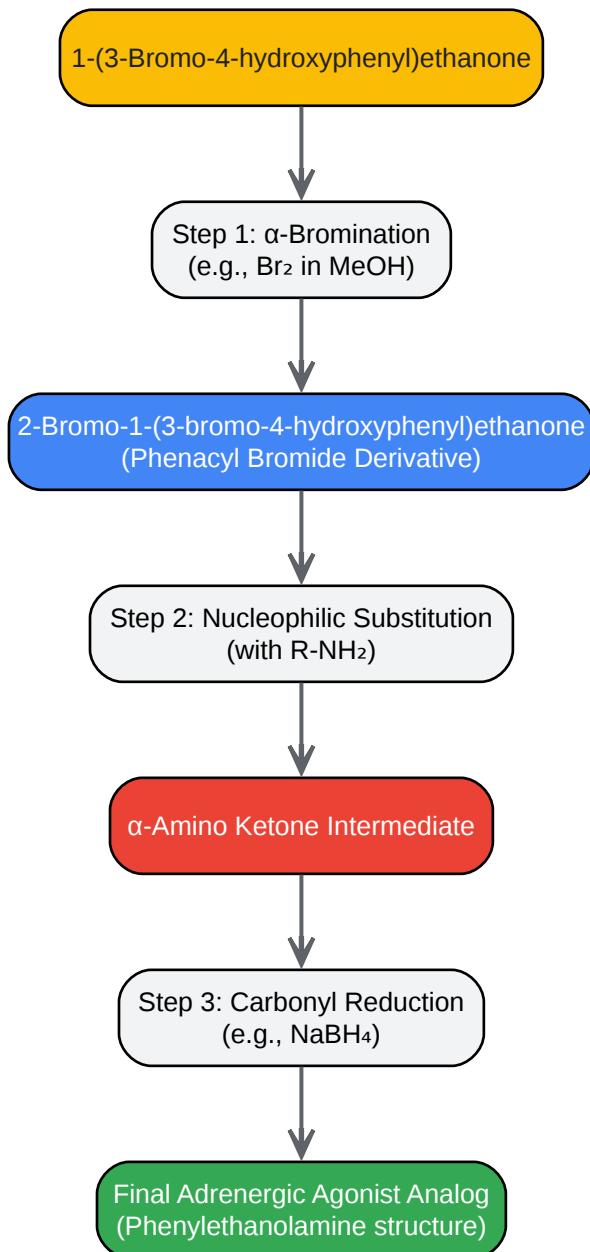
Core Application: Synthesis of Adrenergic Agonists

A primary application of **1-(3-Bromo-4-hydroxyphenyl)ethanone** is as a precursor in the synthesis of sympathomimetic amines and β -adrenergic agonists.[15][16] These compounds are structurally related to endogenous catecholamines like epinephrine and are used in pharmaceuticals to treat conditions such as asthma and cardiovascular diseases.[2][17][18]

The synthetic pathway often involves an initial α -bromination of the acetyl group, followed by a nucleophilic substitution with an appropriate amine (e.g., tert-butylamine), and finally, reduction

of the carbonyl group to a secondary alcohol. This sequence constructs the characteristic ethanolamine side chain found in many adrenergic drugs.

Workflow: From Intermediate to Adrenergic Agonist Precursor



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Caption: Synthetic workflow to an adrenergic agonist.

Safety and Handling

As with any research chemical, proper handling of **1-(3-Bromo-4-hydroxyphenyl)ethanone** is essential. It is classified with specific hazard warnings that must be respected in a laboratory setting.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[\[3\]](#)
 - H315: Causes skin irritation.[\[3\]](#)
 - H319: Causes serious eye irritation.[\[3\]](#)
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
 - Handle in a well-ventilated area or a chemical fume hood.
 - Avoid inhalation of dust and direct contact with skin and eyes.
 - Store in a cool, dry place, sealed in a tightly closed container.

Conclusion

1-(3-Bromo-4-hydroxyphenyl)ethanone is a strategically functionalized aromatic compound that serves as a cornerstone intermediate in synthetic organic chemistry. Its well-defined physicochemical properties, accessible synthesis via the Fries Rearrangement, and versatile reactivity profile make it an indispensable tool for drug discovery and development. Its demonstrated utility in the construction of adrenergic agonists highlights its importance as a building block for creating biologically active molecules with complex architectures. For researchers in medicinal chemistry, a thorough understanding of this compound's properties and reactivity is key to leveraging its full synthetic potential.

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